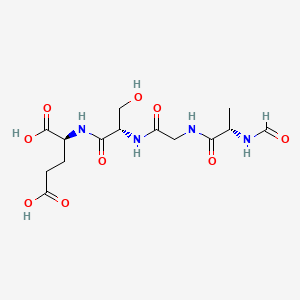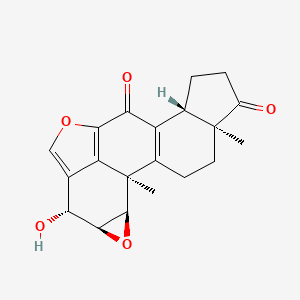
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide typically involves the reaction of 2-methylimidazole-4(or 5)-carboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4(or 5)-carboxylic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and catalysts.
作用機序
The mechanism of action of Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Imidazole-4-carboxylic acid, 2-methyl-: Similar structure but lacks the hydrazide group.
Imidazole-5-carboxylic acid, 2-methyl-: Positional isomer with the carboxylic acid group at position 5.
Imidazole-4-carboxylic acid, hydrazide: Similar structure but lacks the methyl group.
Uniqueness
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide is unique due to the presence of both the methyl and hydrazide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
110475-22-4 |
|---|---|
分子式 |
C5H8N4O |
分子量 |
140.14 g/mol |
IUPAC名 |
2-methyl-1H-imidazole-5-carbohydrazide |
InChI |
InChI=1S/C5H8N4O/c1-3-7-2-4(8-3)5(10)9-6/h2H,6H2,1H3,(H,7,8)(H,9,10) |
InChIキー |
HCKJIEFPTPJHQW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)C(=O)NN |
正規SMILES |
CC1=NC=C(N1)C(=O)NN |
同義語 |
Imidazole-4(or 5)-carboxylic acid, 2-methyl-, hydrazide (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)



![2-{(Ethoxycarbonyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560905.png)
